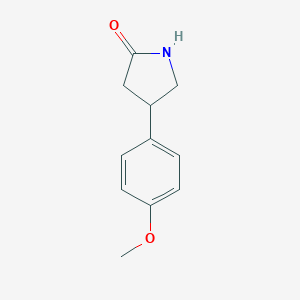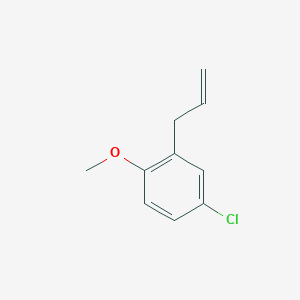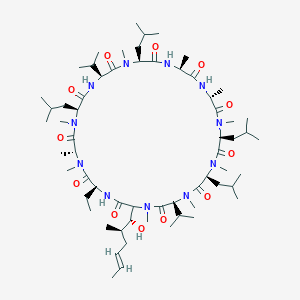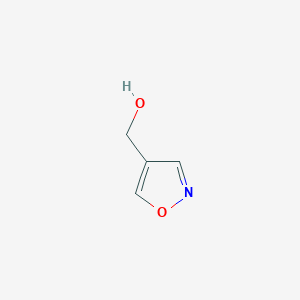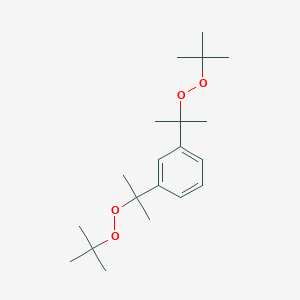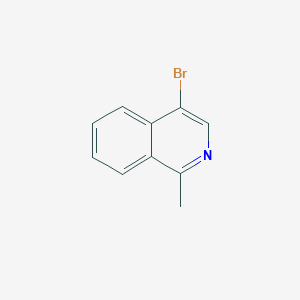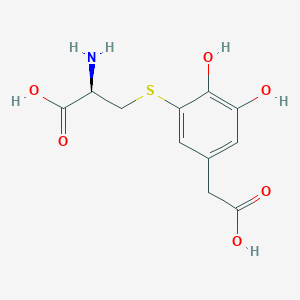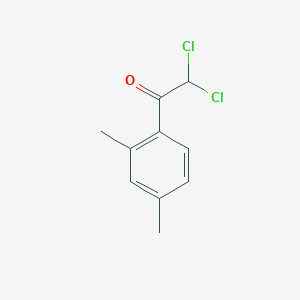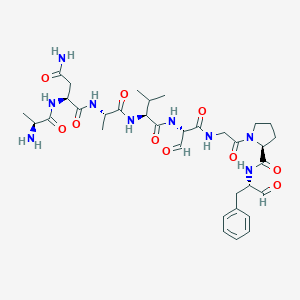
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl), commonly known as cGPNAVS, is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The unique structure of cGPNAVS makes it an attractive candidate for drug development, as well as a valuable tool for studying biological systems.
作用機序
The mechanism of action of cGPNAVS is not fully understood, but it is believed to be related to its ability to interact with biological membranes. cGPNAVS has a unique amphipathic structure, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane. This interaction can disrupt the integrity of the membrane, leading to cell death or altered cellular function.
Biochemical and Physiological Effects:
cGPNAVS has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that cGPNAVS can inhibit the growth of various cancer cell lines, as well as several bacterial and fungal strains. Additionally, cGPNAVS has been shown to possess anti-inflammatory properties, which may make it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of cGPNAVS is its stable and cyclic structure, which makes it resistant to enzymatic degradation. Additionally, cGPNAVS is relatively easy to synthesize using solid-phase peptide synthesis techniques. However, one of the limitations of cGPNAVS is its hydrophobic nature, which can make it difficult to study in aqueous environments.
将来の方向性
There are several future directions for the study of cGPNAVS. One potential area of research is the development of cGPNAVS-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of cGPNAVS and its interactions with biological membranes. Finally, cGPNAVS may be used as a tool for studying the structure and function of biological membranes, which could have implications for the development of new drugs and therapies.
合成法
The synthesis of cGPNAVS involves several steps, including solid-phase peptide synthesis and cyclization. The solid-phase peptide synthesis is carried out using a resin-bound amino acid, which is sequentially added to the growing peptide chain. After the complete assembly of the peptide, cyclization is achieved by the formation of a peptide bond between the N- and C-termini of the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous sample.
科学的研究の応用
CGPNAVS has been extensively studied for its potential applications in various scientific fields. In the field of drug development, cGPNAVS has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, cGPNAVS has been used as a molecular probe to study protein-protein interactions, as well as a tool for studying the structure and function of biological membranes.
特性
CAS番号 |
107729-99-7 |
|---|---|
製品名 |
Cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
分子式 |
C34H49N9O10 |
分子量 |
743.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1,3-dioxo-1-[[2-oxo-2-[(2S)-2-[[(2S)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]ethyl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C34H49N9O10/c1-18(2)28(42-30(49)20(4)38-32(51)23(14-26(36)46)40-29(48)19(3)35)34(53)41-24(17-45)31(50)37-15-27(47)43-12-8-11-25(43)33(52)39-22(16-44)13-21-9-6-5-7-10-21/h5-7,9-10,16-20,22-25,28H,8,11-15,35H2,1-4H3,(H2,36,46)(H,37,50)(H,38,51)(H,39,52)(H,40,48)(H,41,53)(H,42,49)/t19-,20-,22-,23-,24-,25-,28-/m0/s1 |
InChIキー |
IAIHCBKGAQMMFY-BXYHPFQCSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C=O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
正規SMILES |
CC(C)C(C(=O)NC(C=O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C=O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)N |
その他のCAS番号 |
107729-99-7 |
配列 |
ANAVXGPF |
同義語 |
C-GPPAAAVS cyclo(Gly-Pro-Phe-Ala-Asn-Ala-Val-Ser) cyclo(glycyl-prolyl-phenylalanyl-alanyl-asparaginyl-alanyl-valyl-seryl) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



